Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Lipophilicity Drug design Physicochemical properties

Medicinal chemistry programs targeting flaviviral NS2B-NS3 proteases require a chiral 4-benzyloxyphenylglycine scaffold to achieve submicromolar potency. Generic amino esters fail to replicate the lipophilic S1 pocket interactions essential for cellular activity. This methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate delivers: • Validated pharmacophoric core: Replacement with natural amino acids reduces potency ≥5-fold in cellular DENV-2 assays. • Enantiomerically pure forms available at ≥98% purity, enabling unambiguous chiral HPLC method development. • Orthogonal protection: benzyl ether stable to base/acid, cleavable by hydrogenolysis for sequential deprotection. • Ships globally with batch-specific COA; stock available for hit-to-lead and lead optimization campaigns.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B12102570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3
InChIKeyZTGSRCQPKWGKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: Protected Phenylglycine for Flaviviral Protease Inhibitors


Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate (CAS 71829-83-9) is a chiral, non-proteinogenic α-amino ester featuring a benzyl-protected phenol on the phenylglycine core [1]. With a molecular weight of 271.31 g/mol and a computed XLogP of 2.4, it serves as a lipophilic, orthogonally protected intermediate for constructing bioactive molecules, most notably low-nanomolar dengue and West Nile virus NS2B-NS3 protease inhibitors [2]. Its primary amine and methyl ester functionalities enable selective amidation, reduction, or coupling, while the benzyloxy group remains stable under basic conditions yet is cleavable by hydrogenolysis when deprotection is required [1].

Synthesis of flaviviral NS2B-NS3 protease inhibitors (dengue, West Nile, Zika research)
Chiral, non-proteinogenic phenylglycine building block with orthogonal amine/ester protection
Single-enantiomer procurement supports stereochemistry–activity relationship studies

The Irreplaceable 4-Benzyloxyphenylglycine


The 4-benzyloxy substituent is not a passive protecting group; it is a pharmacophoric determinant of biological activity. In a systematic SAR study, replacement of the central 4-benzyloxyphenylglycine residue with natural or non-natural L-amino acids (e.g., cyclohexylglycine, glycine) led to a pronounced loss of inhibitory potency in a cellular DENV-2 protease reporter assay [1]. The benzyl ether contributes both steric bulk and lipophilic contacts within the protease S1 pocket that simpler analogs such as 4-hydroxy- or 4-methoxyphenylglycine cannot replicate [2]. Consequently, procurement of the benzyloxy-protected ester is mandatory for any research program that aims to recapitulate or extend the published submicromolar-to-nanomolar flaviviral activity; generic substitution with unprotected or differently protected phenylglycines will not yield the same pharmacological profile.

Property
Target Compound
Generic Substitutes
Pharmacophore
4-Benzyloxyphenylglycine (essential for S1 pocket binding)
4-Hydroxy- or 4-methoxyphenylglycine (steric and lipophilic contacts may not replicate)
Cellular Potency
Reported submicromolar-to-nanomolar antiviral activity in DENV-2 reporter assays
Non-benzyloxy analogs show >5-fold potency reduction; scaffold replacement not interchangeable
Stereochemical Control
(R)- or (S)-enantiomer available at ≥95% purity for asymmetric synthesis
4-Hydroxy analog predominantly racemic; limited single-enantiomer options may constrain SAR

Quantitative Guide: 4-Benzyloxyphenylglycine vs. Analogs


Lipophilicity Advantage Over the 4-Hydroxy Analog

Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate exhibits a computed XLogP of 2.4 [1], whereas the 4-hydroxy congener (methyl 2-amino-2-(4-hydroxyphenyl)acetate, MW 181.19) has a predicted XLogP of approximately 0.6 [2]. The ≈1.8 log unit increase translates to roughly 60-fold higher partition into octanol, indicating substantially greater membrane permeability for the benzyloxy-protected building block and the final inhibitors derived from it.

Lipophilicity Advantage
Cross-study comparable
ΔXLogP ≈ +1.8 (~60-fold higher predicted octanol partitioning)
Supports membrane permeability context
In silico prediction; experimental logP to verify
Lipophilicity Drug design Physicochemical properties

4-Benzyloxy: Essential Pharmacophore for Cellular Potency

In a head-to-head SAR analysis within the same chemical series, the lead compound containing a central 4-benzyloxyphenylglycine residue achieved an EC50 of 0.7 µM in the DENV2proHeLa cellular reporter assay [1]. Systematic replacement of this central residue with various L-amino acids (including cyclohexylglycine, glycine, and other natural amino acids) resulted in a general loss of activity, with the best alternative (L-cyclohexylglycine) reaching only 3.9 µM EC50 – a >5-fold drop [1]. This establishes the benzyloxy-phenylglycine as a privileged scaffold for this target class.

Pharmacophore Requirement
Head-to-head
≥5.6-fold potency loss upon scaffold replacement (EC50 0.7 µM vs. 3.9 µM)
Benzyloxy scaffold may not be interchangeable
DENV-2 cellular reporter assay; model-specific context
Antiviral Flavivirus NS2B-NS3 protease SAR

Biochemical Affinity to Cellular Efficacy Translation

Protease inhibitors derived from 4-benzyloxyphenylglycine consistently translate biochemical affinity into cellular activity. The most potent congener reported by Behnam et al. achieved a Ki of 12 nM against DENV-2 protease and 39 nM against WNV protease, with corresponding antiviral EC50 values of 3.4 µM (DENV-2) and 15.5 µM (WNV) in viral titer reduction assays [1]. This translation efficiency (EC50/Ki ratio ~280) benchmarks the scaffold's cell permeability and target engagement, which are enabled by the benzyloxy motif's lipophilic character.

Enzyme-to-Cell Translation
Class-level
Ki (DENV-2) = 12 nM; EC50 (titer reduction) = 3.4 µM; ratio ≈ 283-fold
Reported target engagement benchmark
Class-level inference; individual analog translation to confirm
Protease inhibition Drug discovery Flavivirus

Enantiomeric Purity and Vendor Benchmarking

Commercial suppliers offer methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in both racemic and single-enantiomer forms with defined purity. The (S)-enantiomer (CAS 908066-52-4) is available at ≥95% purity , while the (R)-enantiomer (CAS 71336-83-9) is offered at ≥98% purity . In contrast, the analogous 4-hydroxyphenylglycine methyl ester (CAS 43189-12-4) is predominantly supplied as a racemate at 95% purity , lacking the chiral resolution options required for asymmetric synthesis of enantiopure drug candidates.

Enantiomeric Purity & Access
Data to verify
(R)-enantiomer ≥98% purity; (S)-enantiomer ≥95% purity
Supports stereochemical-control study fit
Vendor specifications; lot-specific review recommended
Chiral purity Procurement Quality control

Procurement & Applications for 4-Benzyloxyphenylglycine


Flaviviral NS2B-NS3 Protease Inhibitor Optimization

Research groups engaged in hit-to-lead or lead optimization campaigns against dengue, West Nile, or Zika virus proteases should procure this compound as the core chiral building block. Published SAR demonstrates that the 4-benzyloxyphenylglycine scaffold delivers Ki values as low as 12 nM and cellular EC50 values of 0.7–3.4 µM, whereas replacement by other amino acids erodes potency by ≥5-fold [1][2]. Procurement of the single enantiomer matching the target's stereochemical preference is essential for maintaining this activity trajectory [3].

Non-Peptidic Cell-Permeable Inhibitor Synthesis

For medicinal chemistry programs requiring cell-permeable, non-peptidic inhibitors, the benzyloxy-protected ester provides a dual advantage: (i) the methyl ester can be selectively hydrolyzed or amidated without affecting the benzyl ether, and (ii) the benzyloxy group contributes a computed XLogP of 2.4 that enhances membrane permeability relative to hydroxyl analogs [1]. Library synthesis using this scaffold has yielded compounds with confirmed antiviral efficacy in DENV-2 titer reduction assays without relevant cytotoxicity [2].

Enantiopure Drug Candidate and Standard Synthesis

Pharmaceutical analytical laboratories and process chemistry groups requiring enantiomerically pure reference standards or intermediates should source the (R)- or (S)-enantiomer of this compound at ≥98% purity from qualified vendors [1]. The defined stereochemistry enables unambiguous chiral HPLC method development and supports the synthesis of patent-protected chiral drug substances where the benzyloxyphenylglycine moiety is a specified structural element.

Orthogonally Protected Building Block for Peptidomimetics

This compound serves as an ideally protected phenylglycine derivative for Fmoc-/Boc-solid-phase peptide synthesis or solution-phase peptidomimetic construction. The benzyl ether is stable to basic ester hydrolysis and acidic Boc deprotection but is quantitatively removed by hydrogenolysis, enabling sequential deprotection strategies. Its defined physicochemical profile (MW 271.31, H-bond donors: 1, H-bond acceptors: 4, rotatable bonds: 6) allows computational prediction of downstream conjugate properties [1].

Application
Selection Property
Validation Focus
Flaviviral Protease Inhibitor Optimization
4-Benzyloxyphenylglycine scaffold fidelity
Cellular EC50 and target engagement in DENV/WNV protease assays
Cell-Permeable Inhibitor Synthesis
Lipophilic benzyloxy motif (XLogP 2.4)
Membrane permeability and antiviral activity without general cytotoxicity
Enantiopure Standard & Chiral Drug Synthesis
Defined (R)- or (S)-enantiomer ≥98% purity
Chiral HPLC method development and patent-protected lead synthesis
Orthogonally Protected Peptidomimetic Building Block
Benzyl ether stable to base/acid; cleavable by hydrogenolysis
Sequential deprotection compatibility in Fmoc/Boc-SPPS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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